molecular formula C18H15FN4O2S2 B2747159 2-fluoro-N-(2-(2-phenylthiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide CAS No. 895423-29-7

2-fluoro-N-(2-(2-phenylthiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide

Cat. No. B2747159
CAS RN: 895423-29-7
M. Wt: 402.46
InChI Key: KPNQAOKJHDYXAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-fluoro-N-(2-(2-phenylthiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide” is a complex organic compound that contains several heterocyclic rings, including a thiazole and a triazole ring . These types of compounds are known for their versatile biological activities .


Synthesis Analysis

The synthesis of such compounds often involves the formation of the triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . The synthesis process can be complex and requires careful control of conditions to ensure the correct formation of the rings and the incorporation of the various substituents .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a thiazole and a triazole ring, along with a benzenesulfonamide group . The thiazole ring contains sulfur and nitrogen at position-1 and -3, respectively . The triazole ring contains two carbon and three nitrogen atoms .


Chemical Reactions Analysis

The chemical reactions involving this compound would largely depend on the specific conditions and reagents used. Given the presence of reactive groups such as the triazole and thiazole rings, it’s likely that this compound could participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the thiazole and triazole rings could affect properties such as boiling point, basicity, water solubility, and reactivity with electrophiles .

Scientific Research Applications

Anticancer Activity

Indole derivatives, including the compound , have been investigated for their potential as anticancer agents. Researchers have explored their effects on cancer cells, aiming to develop novel therapies. The specific mechanism of action and target pathways would require further study, but the presence of the indole moiety suggests promising avenues for drug development .

Antimicrobial Properties

Indole-based compounds often exhibit antimicrobial activity. Researchers have evaluated their effectiveness against bacteria, fungi, and other pathogens. The sulfonamide group in this compound may contribute to its antimicrobial properties. Investigating its interactions with microbial enzymes and cell membranes could provide valuable insights .

Anti-Inflammatory and Analgesic Effects

Certain indole derivatives have demonstrated anti-inflammatory and analgesic properties. For instance, compounds containing a benzo[d]thiazole moiety have been studied for their potential in pain management and inflammation reduction. Further research could explore the specific pathways involved and optimize the compound’s efficacy .

Cytotoxic Activity

The presence of a triazole ring in the compound suggests potential cytotoxic effects. Researchers have synthesized heterocycle-fused 1,2,3-triazoles and evaluated their cytotoxicity against tumor cell lines. Investigating the cytotoxicity profile of this compound could provide valuable data for drug development .

Drug Design and Discovery

Indole derivatives play a crucial role in drug design. Their diverse chemical properties allow for structural modifications to enhance bioactivity. Researchers can explore the compound’s interactions with biological targets, predict pharmacokinetics, and optimize its drug-like properties .

Molecular Modeling Studies

In silico studies, such as molecular modeling, can provide insights into the compound’s behavior at the molecular level. Researchers can predict binding affinities, analyze interactions, and explore potential drug-receptor complexes. These computational approaches complement experimental investigations .

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been reported to interact with a variety of enzymes and receptors . These interactions can lead to diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .

Mode of Action

It is known that triazole compounds, which are part of the compound’s structure, are capable of binding in the biological system with a variety of enzymes and receptors . This binding can lead to changes in the function of these targets, resulting in the compound’s pharmacological effects .

Biochemical Pathways

Compounds with similar structures have been reported to affect a variety of biochemical pathways due to their ability to interact with different target receptors . The affected pathways and their downstream effects can contribute to the compound’s diverse pharmacological activities .

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for compounds with similar structures . These studies can provide insights into the compound’s bioavailability and its impact on the body.

Result of Action

Compounds with similar structures have been reported to exhibit cytotoxic activities and some degree of anticonvulsant activity . These effects are likely a result of the compound’s interaction with its targets and its impact on various biochemical pathways .

Action Environment

It is known that the efficacy and stability of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances

Future Directions

Given the versatile biological activities of triazole and thiazole compounds, there is significant interest in the development of new derivatives with improved properties . Future research could focus on the synthesis of new derivatives, the exploration of their biological activities, and the optimization of their properties for specific applications .

properties

IUPAC Name

2-fluoro-N-[2-(2-phenyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN4O2S2/c19-15-8-4-5-9-16(15)27(24,25)20-11-10-14-12-26-18-21-17(22-23(14)18)13-6-2-1-3-7-13/h1-9,12,20H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPNQAOKJHDYXAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C(=CSC3=N2)CCNS(=O)(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-fluoro-N-(2-(2-phenylthiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.